REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:16])=[C:4]([C:8](=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1.C(N(CC)CC)C.C(NC1C=CC(S([N:37]=[N+:38]=[N-])(=O)=O)=CC=1)(=O)C>C(#N)C>[Cl:1][C:2]1[C:3]([F:16])=[C:4]([C:8](=[O:15])[C:9](=[N+:37]=[N-:38])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)C(CC(=O)OCC)=O)F
|
Name
|
|
Quantity
|
0.618 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirred at ambient temperature for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
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ADDITION
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Details
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the residue was treated with sodium hydroxide (25 mL, 2 M aqueous)
|
Type
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EXTRACTION
|
Details
|
extracted with twice chloroform
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel gradient chromatography (100:0 to 40:60; hexanes:ethyl acetate)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)C(C(C(=O)OCC)=[N+]=[N-])=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |